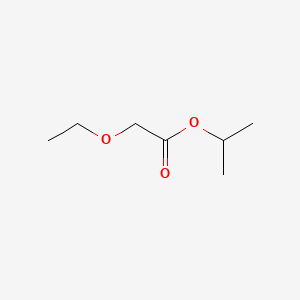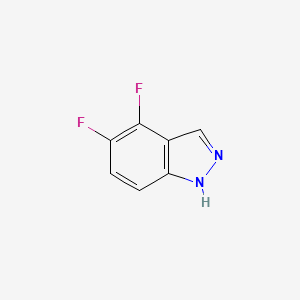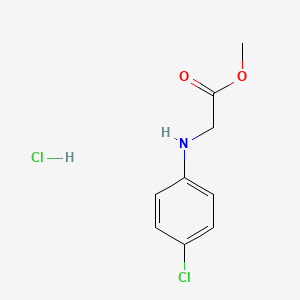
Acetic acid, ethoxy-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-ethoxyacetate is an organic compound with the molecular formula C7H14O3. It is an ester formed from isopropyl alcohol and 2-ethoxyacetic acid. This compound is known for its use as a solvent and an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl 2-ethoxyacetate can be synthesized through the esterification reaction between isopropyl alcohol and 2-ethoxyacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of isopropyl 2-ethoxyacetate involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to obtain high-purity isopropyl 2-ethoxyacetate.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2-ethoxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isopropyl alcohol and 2-ethoxyacetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Isopropyl alcohol and 2-ethoxyacetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Aplicaciones Científicas De Investigación
Isopropyl 2-ethoxyacetate has several applications in scientific research:
Chemistry: Used as a solvent and an intermediate in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of isopropyl 2-ethoxyacetate involves its role as a solvent and an intermediate in chemical reactions. As a solvent, it helps dissolve other substances, facilitating chemical reactions. As an intermediate, it participates in various chemical transformations, leading to the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl acetate: Similar ester with different properties.
Ethyl acetate: Another ester with similar uses but different reactivity.
Butyl acetate: Ester with a longer carbon chain and different applications.
Uniqueness
Isopropyl 2-ethoxyacetate is unique due to its specific combination of isopropyl and 2-ethoxyacetic acid, which imparts distinct properties and reactivity compared to other esters. Its specific structure makes it suitable for particular applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
54063-13-7 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
propan-2-yl 2-ethoxyacetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
MAIDELXMDKJUOK-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)

![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)









![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)

